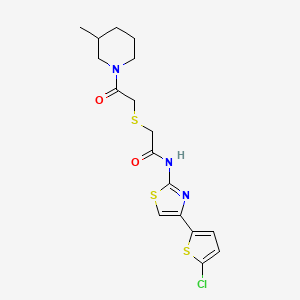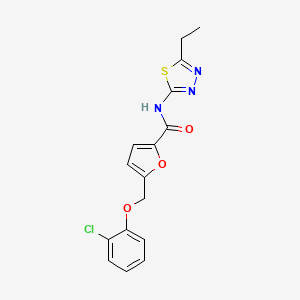
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, commonly known as FCPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. FCPC is a cyclopropane-containing amide compound that has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Fluorinated compounds, such as 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, are pivotal in the development of advanced materials due to their unique chemical properties. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of fluorinated intermediates in the manufacture of non-steroidal anti-inflammatory materials, highlighting the role of such compounds in enhancing the efficiency and sustainability of chemical synthesis processes (Qiu et al., 2009).
Influence on Liquid Crystal Technologies
Fluorinated liquid crystals are another area where compounds like 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide find application. The incorporation of fluorine atoms into liquid crystals significantly alters their physical properties, such as melting point and optical anisotropy, paving the way for the development of advanced display technologies and materials (Hird, 2007).
Role in Neurodegenerative Disease Treatment
In pharmacology, fluorinated compounds are explored for their potential in treating neurodegenerative diseases. Adamantane derivatives, for example, have shown promise in the treatment of conditions like Alzheimer's and Parkinson's disease, underscoring the significant therapeutic potential of fluorinated scaffolds (Dembitsky et al., 2020).
Environmental Implications and Degradation
The environmental fate and biodegradability of polyfluoroalkyl substances (PFAS), which share a structural resemblance to 1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide, are critically important. Studies on microbial degradation of such chemicals highlight the challenges and potential strategies for mitigating their environmental impact, emphasizing the need for understanding the ecological consequences of fluorinated compounds (Liu & Avendaño, 2013).
Fluorinated Compounds in Molecular Imaging
In the field of molecular imaging, the toxicity of organic fluorophores used in cancer diagnosis has been examined, indicating the critical balance between the beneficial and adverse effects of fluorinated compounds in clinical applications. This research underscores the importance of safety assessments for fluorophores in medical diagnostics (Alford et al., 2009).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-12-10-13(2)17(14(3)11-12)21-18(22)19(8-9-19)15-4-6-16(20)7-5-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKQWQRWCSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-mesitylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

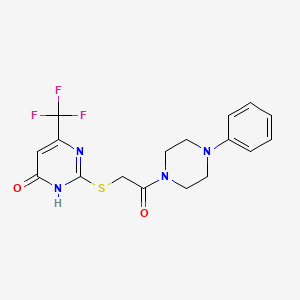

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)
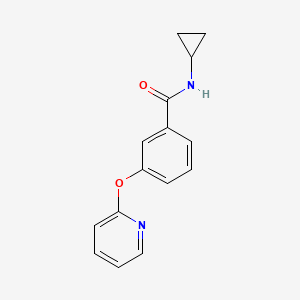

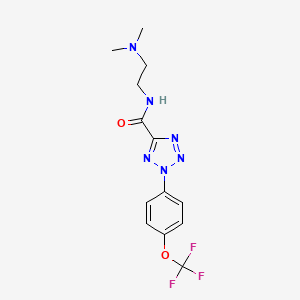


![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
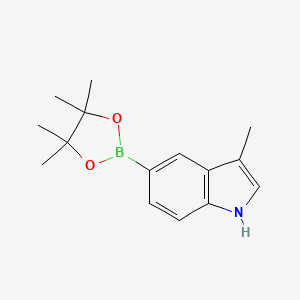
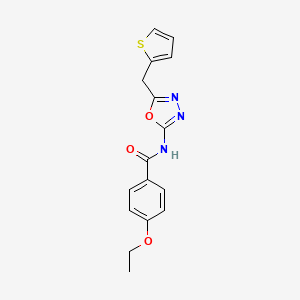
![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2695949.png)
